N-(2-benzylphenyl)pyridine-4-carboxamide
CAS No.: 82211-32-3
VCID: VC8669734
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Understanding the CompoundN-(2-benzylphenyl)pyridine-4-carboxamide is a chemical compound that can be described as an amide derivative of pyridine-4-carboxylic acid, where the amide nitrogen is bonded to a 2-benzylphenyl group. Its structure suggests potential applications in medicinal chemistry, particularly as a ligand or scaffold for drug development due to its aromatic and amide functionalities. Potential ApplicationsBased on similar compounds:
Research DirectionsTo explore this compound further:
Data Table Example
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 82211-32-3 | ||||||||||||
Product Name | N-(2-benzylphenyl)pyridine-4-carboxamide | ||||||||||||
Molecular Formula | C19H16N2O | ||||||||||||
Molecular Weight | 288.3 g/mol | ||||||||||||
IUPAC Name | N-(2-benzylphenyl)pyridine-4-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C19H16N2O/c22-19(16-10-12-20-13-11-16)21-18-9-5-4-8-17(18)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | ||||||||||||
Standard InChIKey | KIFQKKNHWZQQTM-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3 | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3 | ||||||||||||
PubChem Compound | 1247326 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume